molecular formula C9H17NO2 B14690531 Tert-butyl 3-(aziridin-1-yl)propanoate CAS No. 23693-85-8

Tert-butyl 3-(aziridin-1-yl)propanoate

Cat. No.: B14690531
CAS No.: 23693-85-8
M. Wt: 171.24 g/mol
InChI Key: ADBQTOTXSWCHJX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aziridin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aziridine, followed by nucleophilic addition to the acrylate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted propanoates, while polymerization results in polyamines .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic applications to form new bonds and create complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aziridin-1-yl)propanoate is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

23693-85-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-5-10-6-7-10/h4-7H2,1-3H3

InChI Key

ADBQTOTXSWCHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CC1

Origin of Product

United States

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